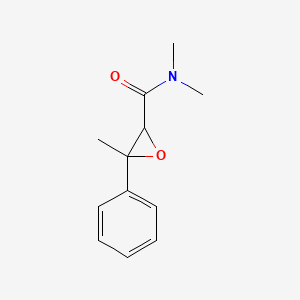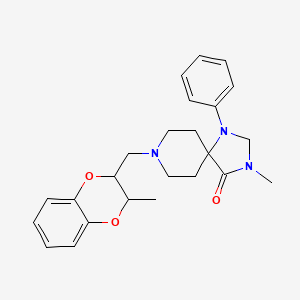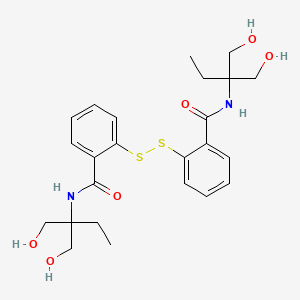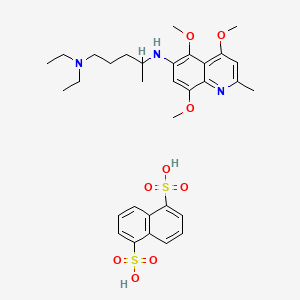
Quinoline, 6-((4-(diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxy-, 1,5-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 6-((4-(diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxy-, 1,5-naphthalenedisulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-((4-(diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxy-, 1,5-naphthalenedisulfonate involves multiple steps, each requiring specific reaction conditions:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group on the quinoline core.
Attachment of the Methylbutyl Chain: The methylbutyl chain can be attached via an alkylation reaction using a suitable alkyl halide.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a methylating agent such as dimethyl sulfate.
Sulfonation: The naphthalenedisulfonate group can be introduced through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethylamino groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and naphthalenedisulfonate moieties.
Hydrolysis: The ester and amide bonds within the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.
Major Products
Oxidation: Quinoline N-oxides, oxidized methoxy derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and naphthalenedisulfonate derivatives.
Hydrolysis: Carboxylic acids, amines, and alcohols.
Wissenschaftliche Forschungsanwendungen
Quinoline, 6-((4-(diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxy-, 1,5-naphthalenedisulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Quinoline, 6-((4-(diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxy-, 1,5-naphthalenedisulfonate involves its interaction with various molecular targets and pathways:
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities.
Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Receptor Binding: The diethylamino and methoxy groups can interact with specific receptors, modulating signal transduction pathways and exerting anti-inflammatory and neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Quinoline, 6-((4-(diethylamino)-1-methylbutyl)amino)-2-methyl-4,5,8-trimethoxy-, 1,5-naphthalenedisulfonate can be compared with other similar compounds to highlight its uniqueness:
Quinoline Derivatives: Compared to other quinoline derivatives, this compound has additional functional groups that enhance its biological activity and specificity.
Naphthalenedisulfonate Compounds: Similar to other naphthalenedisulfonate compounds, it has strong acidic properties and can form stable salts, but its unique combination with the quinoline core provides distinct chemical and biological properties.
List of Similar Compounds
- Quinoline, 6-methoxy-2-methyl-
- Quinoline, 6-amino-2-methyl-
- Naphthalene-1,5-disulfonic acid
- Naphthalene-2,6-disulfonic acid
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
102259-67-6 |
|---|---|
Molekularformel |
C32H43N3O9S2 |
Molekulargewicht |
677.8 g/mol |
IUPAC-Name |
1-N,1-N-diethyl-4-N-(4,5,8-trimethoxy-2-methylquinolin-6-yl)pentane-1,4-diamine;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C22H35N3O3.C10H8O6S2/c1-8-25(9-2)12-10-11-15(3)23-17-14-19(27-6)21-20(22(17)28-7)18(26-5)13-16(4)24-21;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h13-15,23H,8-12H2,1-7H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
VHQPYFWWPZINPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C(C2=C(C=C(N=C2C(=C1)OC)C)OC)OC.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


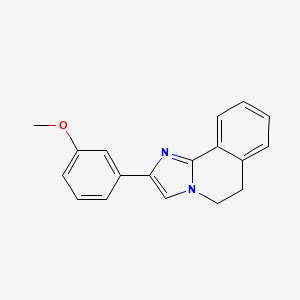
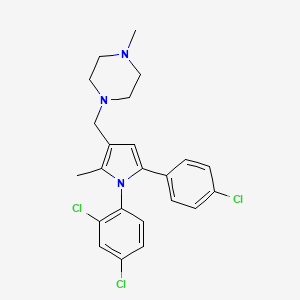
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
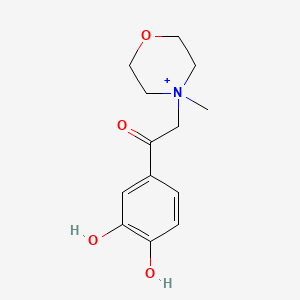
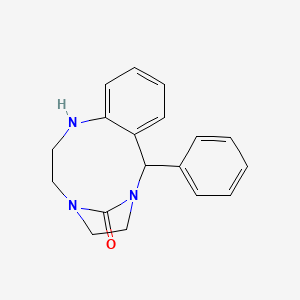
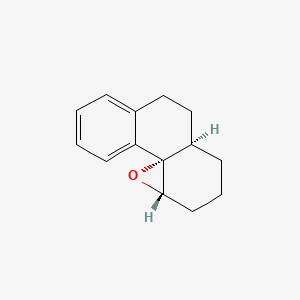
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)


